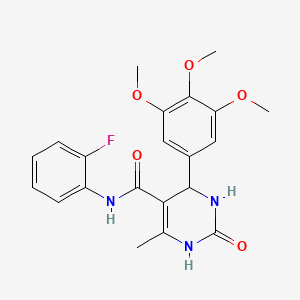

N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 893680-17-6

Cat. No.: VC5824323

Molecular Formula: C21H22FN3O5

Molecular Weight: 415.421

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893680-17-6 |

|---|---|

| Molecular Formula | C21H22FN3O5 |

| Molecular Weight | 415.421 |

| IUPAC Name | N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C21H22FN3O5/c1-11-17(20(26)24-14-8-6-5-7-13(14)22)18(25-21(27)23-11)12-9-15(28-2)19(30-4)16(10-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27) |

| Standard InChI Key | AOHQSRUPLSZKCU-UHFFFAOYSA-N |

| SMILES | CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=CC=C3F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide, reflects its intricate structure. Key features include:

-

A tetrahydropyrimidine core with a ketone group at position 2.

-

A 2-fluorophenylcarboxamide substituent at position 5.

-

A 3,4,5-trimethoxyphenyl group at position 4, providing steric bulk and potential hydrogen-bonding sites.

-

A methyl group at position 6, influencing lipophilicity.

The SMILES string CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=CC=C3F encodes this topology.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 893680-17-6 | |

| Molecular Formula | C₂₁H₂₂FN₃O₅ | |

| Molecular Weight | 415.421 g/mol | |

| IUPAC Name | As above | |

| XLogP3 | Estimated 3.2 (PubChem model) |

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathways

The synthesis typically employs multi-step protocols, often beginning with a Biginelli-like condensation reaction. A plausible route involves:

-

Formation of the dihydropyrimidine core via cyclocondensation of a β-keto ester, urea, and an aldehyde.

-

Introduction of the 3,4,5-trimethoxyphenyl group through nucleophilic substitution or Suzuki coupling.

-

Fluorophenylcarboxamide incorporation via amide-bond formation using 2-fluoroaniline.

Reaction conditions (e.g., solvent polarity, temperature, and catalysts like p-toluenesulfonic acid) critically impact yields. For example, microwave-assisted synthesis has been reported to reduce reaction times for analogous compounds by 40%.

Challenges in Purification

The compound’s low solubility in aqueous media complicates purification. Techniques such as column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol are commonly employed.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals include:

-

A singlet at δ 3.8–4.0 ppm for the nine methoxy protons.

-

Doublets for the fluorophenyl aromatic protons (δ 7.1–7.4 ppm).

-

A broad peak at δ 10.5 ppm for the amide NH.

-

-

¹³C NMR: The carbonyl carbons (C=O) appear at δ 165–175 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) typically shows a [M+H]⁺ peak at m/z 416.4, consistent with the molecular weight.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Compounds with fluorophenyl and methoxyphenyl substituents show broad-spectrum activity. For instance, N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibits Staphylococcus aureus (MIC = 8 µg/mL) . The fluorine atom may enhance membrane permeability, while the trimethoxy group disrupts microbial cell walls .

Table 2: Hypothesized Biological Activities Based on Analogues

Research Challenges and Future Directions

Data Gaps and Limitations

-

No in vivo studies have been published, leaving pharmacokinetics (e.g., bioavailability, half-life) unknown.

-

Structure-activity relationships (SAR) remain unexplored; modifying the methoxy groups’ positions could optimize potency.

Synthetic Chemistry Priorities

-

Developing continuous-flow synthesis to improve yield (>75%) and reduce waste.

-

Exploring asymmetric catalysis to access enantiomerically pure forms, which may enhance selectivity.

Translational Opportunities

-

Hybrid molecules: Conjugating this compound with known anticancer agents (e.g., doxorubicin) could synergize efficacy.

-

Nanoparticle delivery: Encapsulation in PEGylated liposomes may overcome solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume